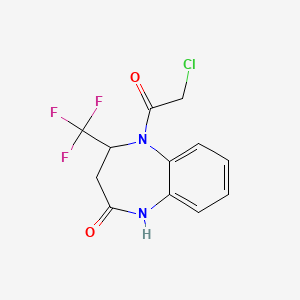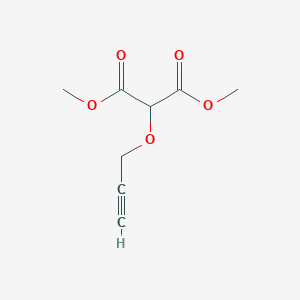
Dimethyl 2-prop-2-ynoxypropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-prop-2-ynoxypropanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions generally include:
Reagents: Dimethyl malonate, propargyl bromide, sodium hydride or potassium carbonate.
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-prop-2-ynoxypropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond in the propargyl groups to double or single bonds, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the propargyl groups with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form cyclic structures, which are useful in the synthesis of heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl halides, or other electrophiles in the presence of a base.
Cyclization: Acidic or basic catalysts, heat, and sometimes microwave irradiation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alkenes, alkanes, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 2-prop-2-ynoxypropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-prop-2-ynoxypropanedioate involves its interaction with various molecular targets and pathways. The compound’s propargyl groups can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Dimethyl 2-prop-2-ynoxypropanedioate can be compared with other similar compounds, such as:
Dimethyl malonate: Lacks the propargyl groups and has different reactivity and applications.
Diethyl 2-prop-2-ynoxypropanedioate: Similar structure but with ethyl groups instead of methyl groups, leading to different physical and chemical properties.
Propargyl bromide: A key reagent in the synthesis of this compound, with its own unique reactivity and applications.
The uniqueness of this compound lies in its dual propargyl groups, which provide distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-prop-2-ynoxypropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-4-5-13-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTPXCFVFDIAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
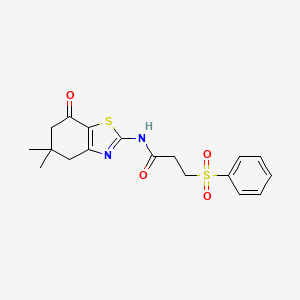
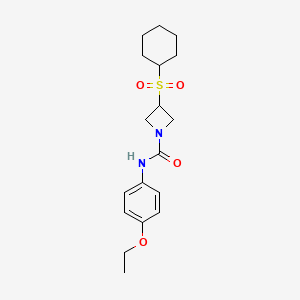
![N-{1-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzenesulfonamide](/img/structure/B2627216.png)
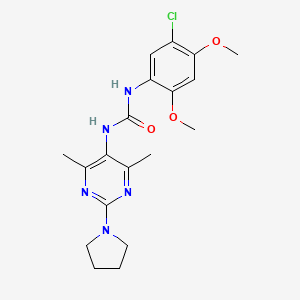
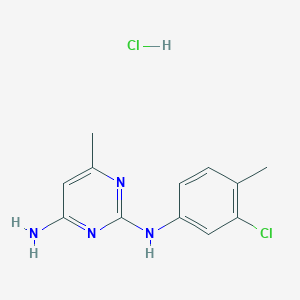
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
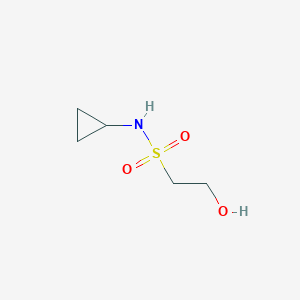
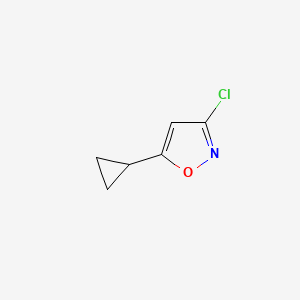


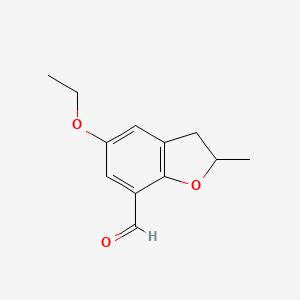

![N-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)prop-2-enamide](/img/structure/B2627235.png)
